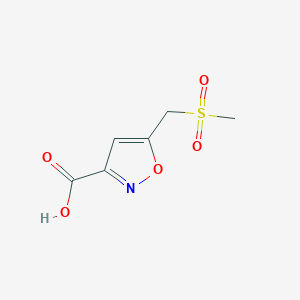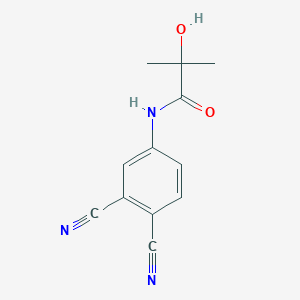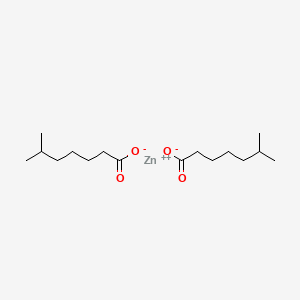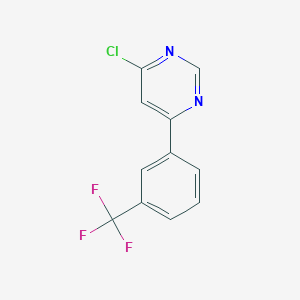![molecular formula C13H10F3N3O2S B13406618 N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide CAS No. 872604-36-9](/img/structure/B13406618.png)
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a carbazole ring, which is further linked to a sulfuric diamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Ring: The carbazole ring can be synthesized through a cyclization reaction involving aniline derivatives and suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Sulfuric Diamide Group: The final step involves the reaction of the carbazole derivative with sulfuric diamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the carbazole ring, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide involves its interaction with molecular targets and pathways. The trifluoromethyl group and carbazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide
- N-[7-(Trifluoromethyl)-9H-carbazol-4-yl]sulfuric diamide
Uniqueness
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
872604-36-9 |
|---|---|
Fórmula molecular |
C13H10F3N3O2S |
Peso molecular |
329.30 g/mol |
Nombre IUPAC |
2-(sulfamoylamino)-7-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-3-9-10-4-2-8(19-22(17,20)21)6-12(10)18-11(9)5-7/h1-6,18-19H,(H2,17,20,21) |
Clave InChI |
KVJWKYRHUWHRTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
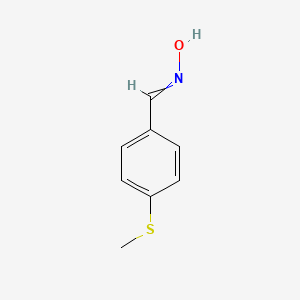
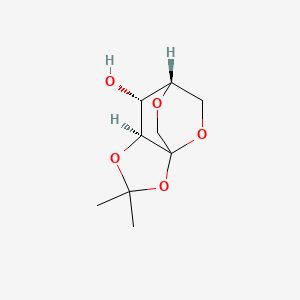
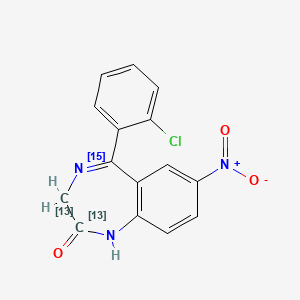
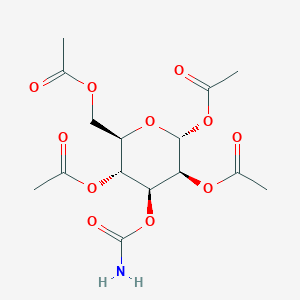
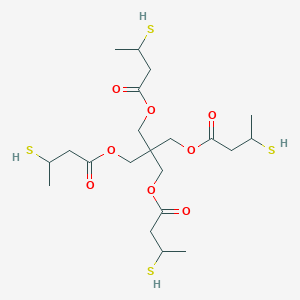
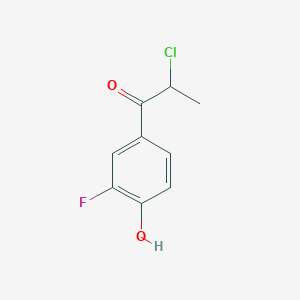
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)

